Derrisin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

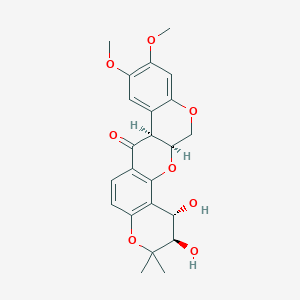

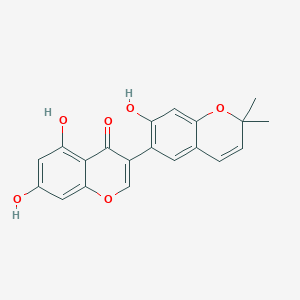

Derrisin is a natural product found in Derris montana with data available.

Applications De Recherche Scientifique

Inhibitory Effects and Bioactive Compounds

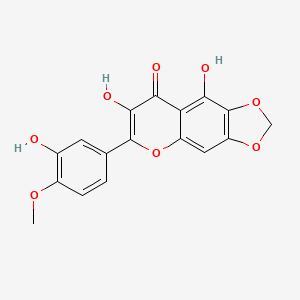

Inhibitory Effects on Advanced Glycation End Products Formation Derris indica, traditionally used for various treatments, has shown significant potential in inhibiting the formation of advanced glycation end products (AGEs). The isolation of pyranoflavonoids like derrisins from Derris indica's stem bark, particularly derrisin B, revealed potent inhibitory activity, surpassing even that of the positive control aminoguanidine. This suggests therapeutic potential for compounds found in Derris indica as inhibitors against AGE formation (Anusiri et al., 2014).

Phytochemical Composition and Pharmacological Aspects

Isolation and Characterization of Bioactive Compounds Derris eriocarpa, recognized for its medicinal properties, has yielded compounds with significant bioactivities. A study highlighted the isolation of a new bioactive isoflavone and other compounds from this plant, which exhibited noteworthy antiproliferative activity on certain cells and significant scavenging activities against radicals, indicating its potential in medical applications (Yang et al., 2015).

Wound Healing and Bioactive Component Quantification

Wound-Healing Properties and Active Components in Derris scandens Derris scandens (DS) is recognized for its use in traditional medicine, primarily for relieving pain. Recent research has shifted focus towards its wound-healing properties. Ethanolic extracts from DS demonstrated effective wound closure in certain assays, with active components like genistein and lupeol quantified in the extracts. This highlights the potential of DS extracts in complementary medicines, especially for their in vitro wound-healing activities (Somwong & Kamkaen, 2022).

Antimicrobial Activity and Flavonoid Compounds

Antimicrobial Activity and Phytochemical Constituents Derris scandens, with its various bioactive compounds, has demonstrated notable antimicrobial activities against several organisms. The study on its root and stem fractions revealed substances like scandenin and scandenin A, exhibiting strong antibacterial, antifungal, and antialgal properties. This study reinforces the antimicrobial potential of compounds found in Derris scandens, suggesting its use in treating various microbial infections (Hussain et al., 2015).

Propriétés

Nom du produit |

Derrisin |

|---|---|

Formule moléculaire |

C23H24O8 |

Poids moléculaire |

428.4 g/mol |

Nom IUPAC |

(1S,5S,6R,14S)-5,6-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),10,15,17,19-hexaen-13-one |

InChI |

InChI=1S/C23H24O8/c1-23(2)22(26)20(25)18-12(31-23)6-5-10-19(24)17-11-7-14(27-3)15(28-4)8-13(11)29-9-16(17)30-21(10)18/h5-8,16-17,20,22,25-26H,9H2,1-4H3/t16-,17+,20+,22-/m1/s1 |

Clé InChI |

KANDATZVPJBSEB-HBCLNWRISA-N |

SMILES isomérique |

CC1([C@@H]([C@H](C2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC)O)O)C |

SMILES canonique |

CC1(C(C(C2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O)O)C |

Synonymes |

derrisin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

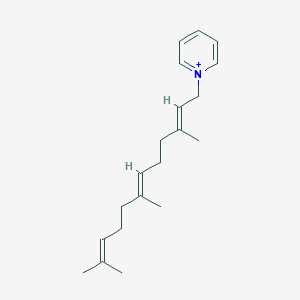

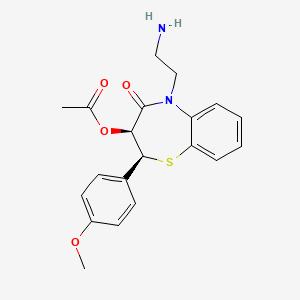

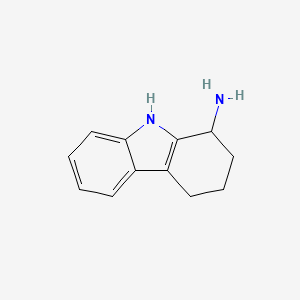

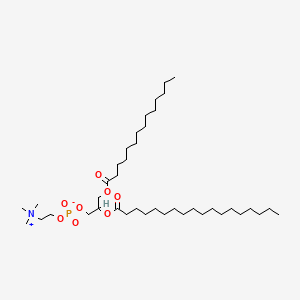

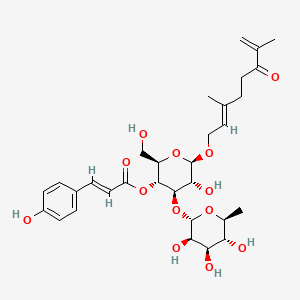

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(9,10-Dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one](/img/structure/B1244936.png)

![N-[(4-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide](/img/structure/B1244947.png)

![2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B1244957.png)